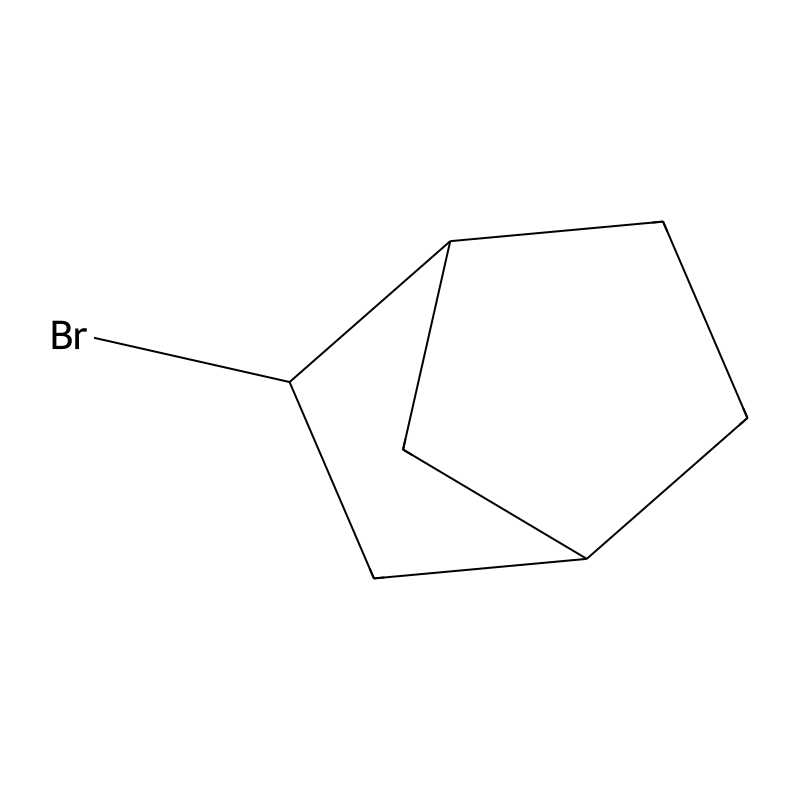

exo-2-Bromonorbornane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Chemistry

- Application: Bicyclo[2.2.1]heptanes are used in stereochemical analysis of alicyclic compounds by C-13 NMR Spectroscopy .

- Method: The orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7 is referred to as exo and endo. For 7-monosubstituted compounds, the numbering is defined so that the substituent will be syn .

- Results: The study found relatively unusual dihedral angles about most of the bonds .

- Field: Thermodynamics

- Application: Bicyclo[2.2.1]heptanes are used in the evaluation of thermophysical property data .

- Method: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results: The study provides critically evaluated recommendations for various properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .

Stereochemical Analysis

Thermophysical Property Data

- Field: Perfume Chemistry

- Application: A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants .

- Method: The outcome of the rearrangement depended on the substitution pattern of the dienes. 2D NMR analysis has established the correct relative configuration of the bicyclo[2.2.1]heptanone, which was originally misassigned .

- Results: When the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives including (+)-herbanone can be obtained in an enantiomeric ratio (er) up to 96.5:3.5 .

- Field: Organic Chemistry

- Application: Norbornane (also known as bicyclo [2.2.1]heptane) is an organic compound and a saturated hydrocarbon with chemical formula C7H12 .

- Method: The carbon skeleton is derived from cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

- Results: The compound was originally synthesized by reduction of norcamphor .

Synthesis of Novel Floral and Woody Odorants

Organic Compound Research

- Field: Immunology

- Application: Bicyclo[2.2.1]heptanes are used in the inhibition of T-lymphocytes .

- Method: The inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

- Results: This application is particularly important in the field of immunology .

- Field: Biochemistry

- Application: Bicyclo[2.2.1]heptanes are incorporated in newly developed bio-active compounds .

- Method: Among the valuable saturated bicyclic structures, bicyclo[2.2.1]heptanes are playing an increasingly important role .

- Results: These compounds are still underexplored from a synthetic accessibility point of view .

Inhibition in T-lymphocytes

Bio-active Compounds

exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 175.066 g/mol. It is categorized as a brominated derivative of norbornane, which features a unique bicyclic structure consisting of a cyclobutane ring fused to a cyclopentane ring. The compound is characterized by the presence of a bromine atom attached to the second carbon in the exo position relative to the bridgehead carbons. This stereochemistry plays a crucial role in its chemical reactivity and biological properties .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives. For example, reaction with sodium azide can yield exo-2-azidonorbornane .

- Elimination Reactions: In the presence of bases, exo-2-bromonorbornane can undergo elimination reactions to form alkenes. The reaction conditions and choice of base can influence the regioselectivity of the elimination .

- Oxidation Reactions: The compound can be oxidized using reagents such as nitronium tetrafluoroborate, resulting in products like exo-2-norbornylacetamide .

Research indicates that exo-2-bromonorbornane exhibits biological activity, particularly in its interactions with various biological systems. Its derivatives have been studied for potential applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of biologically active compounds. Specific studies have shown that certain derivatives possess antimicrobial properties, although further research is needed to fully elucidate their mechanisms of action .

The synthesis of exo-2-bromonorbornane typically involves:

- Hydrogen Bromide Addition: The most common method is the reaction of norbornane with hydrogen bromide. This reaction proceeds via an electrophilic addition mechanism, where hydrogen bromide adds across the double bond present in norbornane .

- Radical Halogenation: Another method involves the radical halogenation of norbornane using bromine under UV light conditions, which selectively yields exo-2-bromonorbornane among other products .

- Stereoselective Synthesis: Advanced synthetic methods may employ stereoselective techniques to ensure the formation of the exo isomer preferentially over the endo isomer .

exo-2-Bromonorbornane serves various applications in organic synthesis and materials science:

- Synthetic Intermediates: It is frequently used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific mechanical or chemical properties.

Studies focusing on interaction profiles indicate that exo-2-bromonorbornane and its derivatives can interact with various biological targets, including enzymes and receptors. These interactions are often assessed using techniques such as molecular docking and kinetic studies, providing insight into their potential therapeutic roles .

Several compounds share structural similarities with exo-2-bromonorbornane. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| endo-2-Bromonorbornane | Bicyclic | Features bromine at the endo position; different reactivity profile compared to exo isomer. |

| 1-Bromonorbornane | Bicyclic | Bromine at position one; different stereochemistry affecting reactivity. |

| 3-Bromonorbornane | Bicyclic | Bromine at position three; distinct chemical behavior due to location of bromine. |

Uniqueness of exo-2-Bromonorbornane

The uniqueness of exo-2-bromonorbornane lies in its specific stereochemistry and reactivity patterns compared to its isomers and related compounds. Its ability to undergo selective nucleophilic substitutions and eliminations makes it particularly valuable in synthetic organic chemistry.

exo-2-Bromonorbornane (CAS 2534-77-2) was first synthesized during studies on norbornene bromination in the mid-20th century. Early investigations into the reactions of norbornene with bromine revealed a mixture of products, including bromonortricyclene and exo-2-bromonorbornane. The compound’s bicyclic structure, featuring a bromine atom at the exo position relative to the bridgehead carbons, was confirmed through spectroscopic and crystallographic analyses. Its synthesis typically involves bromination of norbornene or hydrogenation of norbornene derivatives under controlled conditions.

Historical Significance in Carbocation Chemistry

The compound’s historical prominence stems from its role in the 2-norbornyl cation controversy, a pivotal debate in physical organic chemistry. In 1949, Saul Winstein demonstrated that solvolysis of exo-norbornyl sulfonates occurred ~350 times faster than their endo counterparts, with both yielding exo-products. This led to the proposal of a nonclassical carbocation intermediate (a delocalized, bridged structure). Later, H.C. Brown contested this, arguing for equilibrating classical carbocations. The debate persisted until 2013, when crystallographic confirmation of the nonclassical structure for the 2-norbornyl cation resolved the controversy.

Nomenclature and Structural Classification

exo-2-Bromonorbornane is systematically named 2-bromobicyclo[2.2.1]heptane. Key synonyms include exo-norbornyl bromide, 2-exo-bromonorbornane, and bicyclo[2.2.1]heptane, 2-bromo-, exo-. Its structure consists of a fused bicyclic framework (norbornane) with a bromine atom at C2 in the exo configuration. This stereochemistry critically influences reactivity, distinguishing it from the endo isomer.

Position in Bicyclic Halide Chemistry

exo-2-Bromonorbornane occupies a niche in bicyclic halide chemistry as a strained, highly reactive intermediate. Its bicyclic skeleton imparts unique electronic and steric properties, making it distinct from monocyclic (e.g., cyclohexyl bromide) or less-strained polycyclic halides. Comparative reactivity studies highlight its propensity for nucleophilic substitution and elimination, driven by both steric relief and carbocation stabilization.

Synthesis and Reactivity

Synthesis Methods

exo-2-Bromonorbornane is synthesized via two primary routes:

- Bromination of norbornene: Reaction with bromine in carbon tetrachloride yields exo-2-bromonorbornane alongside dibromides and bromonortricyclene.

- Hydrogenation of norbornene derivatives: Selective hydrogenation of norbornene dihalides or oxidation products produces the target compound.

| Method | Conditions | Yield | Key Byproducts |

|---|---|---|---|

| Norbornene bromination | Br₂ in CCl₄, 0–25°C | Moderate | Bromonortricyclene, dibromides |

| Hydrogenation | H₂/Pd-C, ethanol | High | Norbornane derivatives |

Reactivity in Substitution and Elimination

The compound exhibits distinct reactivity patterns:

- Nucleophilic substitution: Proceeds via SN1 or SN2 mechanisms. The exo configuration facilitates backside attack in SN2 pathways, though steric hindrance from the bicyclic framework limits this. SN1 pathways form the nonclassical 2-norbornyl cation, confirmed by stereochemical scrambling in solvolysis.

- Elimination: Dehydrobromination generates norbornene derivatives. The exo isomer undergoes elimination more readily than the endo due to reduced steric hindrance.

Applications in Organic Synthesis

exo-2-Bromonorbornane serves as a precursor for:

- Bicyclic ketones: Conversion to 1-(3-oxonorborn-1-yl)ethanone via oxidation and alkylation.

- Cyclopropane derivatives: Ring-opening reactions with nucleophiles.

- Functionalized norbornanes: Synthesis of acetylated, hydroxylated, or carboxylated derivatives for medicinal chemistry.

Physical and Spectroscopic Properties

Molecular and Thermodynamic Data

| Property | Value |

|---|---|

| Molecular weight | 175.066 g/mol |

| Density | 1.464 g/cm³ |

| Boiling point | 183.8°C (760 mmHg) |

| Flash point | 60°C |

| LogP | 2.569 |

Spectroscopic Characterization

- NMR: Proton shifts for the bridgehead and exo-bromine positions are diagnostic. Carbon shifts confirm the bicyclic structure.

- Mass spectrometry: Dominant peaks include m/z 175 (M⁺), 173 (M⁺ – Br), and 57 (C₃H₅⁺).

Mechanistic Insights

Carbocation Formation and Nonclassical Structure

Solvolysis of exo-2-bromonorbornane generates the 2-norbornyl cation, a cornerstone of nonclassical ion theory. Key evidence includes:

- Stereochemical outcomes: Solvolysis of exo- and endo-sulfonates yields racemic exo-products, indicating a symmetrical carbocation intermediate.

- Computational validation: B3LYP-D3BJ/6-31G(d) calculations confirm a bridged structure with partial σ-delocalization.

- Crystallographic proof: X-ray crystallography of a bromoaluminate salt revealed a five-membered, nonclassical cation.

Reactivity Comparisons with endo-Isomers

The exo isomer’s reactivity differs markedly from the endo:

| Reaction Type | exo-2-Bromonorbornane | endo-2-Bromonorbornane |

|---|---|---|

| Solvolysis rate | High | Low |

| Elimination propensity | High | Low |

| Carbocation stability | High (nonclassical) | Low (classical) |

Molecular structure and stereochemistry

exo-2-Bromonorbornane represents a bicyclic organic compound with the molecular formula C₇H₁₁Br and a molecular weight of 175.066 g/mol [1]. The compound is characterized by a norbornane (bicyclo[2.2.1]heptane) skeleton with a bromine atom substituted at the 2-position in the exo orientation [2]. The molecular framework features a bridged arrangement of carbon atoms consisting of a bicyclic structure where a cyclobutane ring is fused to a cyclopentane ring .

The stereochemistry of exo-2-bromonorbornane is particularly noteworthy, as it displays a specific spatial arrangement where the bromine substituent is positioned on the opposite side of the bicyclic bridge, designated as the exo position [4]. The absolute configuration of exo-2-bromonorbornane has been established as (1S,2S,4R), indicating the specific spatial arrangement of atoms at these stereogenic centers [4] [5]. This stereochemical configuration is critical for understanding the compound's chemical behavior, as it significantly impacts its reactivity patterns in various chemical transformations [4].

The compound possesses three defined stereocenters, which contribute to its complex three-dimensional structure [5]. The IUPAC Standard InChI notation for the compound is InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5?,6?,7-/m1/s1, with the corresponding InChIKey being QXYOAWHKJRWNID-KPGICGJXSA-N [1]. The SMILES notation C1CC2CC1CC2Br provides a simplified representation of the molecular connectivity [5].

Crystallographic data

Research investigations into the crystallographic properties of exo-2-bromonorbornane derivatives have provided valuable structural insights through X-ray crystallography studies [6] [7]. The absolute configuration of related compounds such as (+)-2-exo-bromonorbornane 1-carboxylic acid has been established through X-ray structure analysis and correlated with circular dichroism spectra [6] [7]. These crystallographic investigations have confirmed the stereochemical assignments and provided detailed three-dimensional structural information about the bicyclic framework [6].

Related brominated norbornane derivatives have been subjected to comprehensive crystallographic analysis, with studies revealing monoclinic crystal systems and specific space group designations [8]. For instance, related tricyclic brominated compounds have shown crystallographic parameters including unit cell dimensions and refined structural data obtained through least-squares techniques [8]. These crystallographic studies have been instrumental in understanding the solid-state packing arrangements and intermolecular interactions of brominated norbornane systems [8].

Physical properties

Boiling and melting points

The boiling point of exo-2-bromonorbornane has been determined through multiple experimental measurements and shows variation depending on the applied pressure conditions [2] [9] [10]. At standard atmospheric pressure (760 mmHg), the compound exhibits a boiling point of 183.8°C [2] [9]. Under reduced pressure conditions, specifically at 29 mmHg, the boiling point decreases to 82°C [10] [11]. Additional measurements at 3.9 kPa (approximately 29 mmHg) have confirmed a boiling point of 355.2 K (82.0°C) [12].

The melting point data for exo-2-bromonorbornane is not readily available in the current literature, with multiple sources indicating that this parameter has not been definitively established or reported [2] [9]. Theoretical calculations using the Joback group contribution method have estimated a normal melting point of 256.57 K (-16.6°C) [13], though this represents a computational prediction rather than experimental determination [13].

Density and refractive index

The density of exo-2-bromonorbornane has been experimentally determined at 25°C, with reported values of 1.464 g/cm³ [2] [9] and 1.363 g/mL at 25°C [10] [11]. These measurements demonstrate the relatively high density of the compound, which is attributable to the presence of the bromine atom within the molecular structure [2]. The density values are consistent across multiple independent sources and reflect the compact bicyclic structure combined with the heavy halogen substituent [9] [11].

The refractive index of exo-2-bromonorbornane has been measured at the sodium D-line at 20°C, yielding a value of n₂₀/D = 1.5148 [10] [11]. Some sources report a slightly different value of 1.55 for the refractive index [9]. These measurements provide important optical properties that are useful for compound identification and purity assessment [10] [11].

Solubility parameters

The solubility characteristics of exo-2-bromonorbornane can be assessed through its partition coefficient and related parameters [2]. The logarithm of the partition coefficient (LogP) between octanol and water has been determined to be approximately 2.57 [2]. This value indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and limited water solubility [2].

Additional solubility-related parameters include the calculated water solubility with log₁₀WS = -2.60 [13]. The McGowan molar volume has been calculated as 105.270 ml/mol, which provides insight into the molecular volume occupied by the compound in solution [13]. These parameters collectively indicate that exo-2-bromonorbornane exhibits typical behavior for a halogenated hydrocarbon with moderate hydrophobic character [13].

Thermodynamic properties

Standard enthalpies and free energies

The thermodynamic properties of exo-2-bromonorbornane have been estimated using the Joback group contribution method, providing valuable data for understanding the compound's energetics [13]. The standard enthalpy of formation in the gas phase has been calculated as -42.38 kJ/mol [13]. This negative value indicates that the formation of exo-2-bromonorbornane from its constituent elements is thermodynamically favorable [13].

The standard Gibbs energy of formation has been estimated at 124.07 kJ/mol [13]. The enthalpy of fusion, representing the energy required to convert the solid to liquid phase, has been calculated as 14.41 kJ/mol [13]. The enthalpy of vaporization, which quantifies the energy needed for the liquid-to-gas phase transition, has been determined as 37.30 kJ/mol [13]. These thermodynamic parameters provide essential information for predicting the compound's behavior under various temperature and pressure conditions [13].

Heat capacity

The heat capacity of exo-2-bromonorbornane in the gas phase has been calculated as a function of temperature using theoretical methods [13]. At the normal boiling point of 438.80 K, the gas-phase heat capacity is 205.03 J/mol·K [13]. At the critical temperature of 662.17 K, the heat capacity increases to 284.46 J/mol·K [13].

The temperature dependence of heat capacity follows expected trends, with values ranging from 205.03 J/mol·K at 438.80 K to 284.46 J/mol·K at 662.17 K [13]. These calculations provide a comprehensive understanding of the thermal behavior of the compound across a wide temperature range [13]. The heat capacity data are essential for engineering calculations involving heat transfer and thermodynamic cycle analysis [13].

Vapor pressure characteristics

The vapor pressure of exo-2-bromonorbornane has been experimentally measured at 25°C, yielding a value of 1.04 mmHg [2] [9] [11]. This relatively low vapor pressure indicates that the compound is not highly volatile at room temperature [2]. The vapor pressure data is consistent with the compound's molecular weight and intermolecular forces [9].

Critical properties derived from theoretical calculations include a critical temperature of 662.17 K and a critical pressure of 4062.13 kPa [13]. The critical volume has been estimated as 0.395 m³/kmol [13]. These critical parameters define the conditions at which the distinction between liquid and gas phases disappears [13]. The vapor pressure characteristics are important for understanding the compound's evaporation behavior and environmental fate [13].

Molecular orbital theory considerations

The electronic structure of exo-2-bromonorbornane can be understood through molecular orbital theory principles, which provide insights into the compound's chemical bonding and reactivity patterns [14] [15]. Comprehensive studies of the parent norbornane system have utilized electron momentum spectroscopy and theoretical approaches including density functional theory and Green's function methods [15] [16].

Research on norbornane's valence electronic structure has demonstrated that the combination of the Becke-Perdew functional with polarized valence basis sets of triple-zeta quality provides optimal representation of electron momentum distributions for all valence orbitals [15] [16]. These studies have examined binding energies up to 29 eV and have shown that the orbital picture of ionization remains valid up to binding energies of approximately 22.5 eV [15] [16].

The molecular orbital characteristics of brominated norbornane derivatives involve considerations of the interaction between the bromine atom's electronic structure and the bicyclic hydrocarbon framework [17]. The presence of bromine introduces additional electronic considerations, including the participation of bromine's lone pairs and the polarization effects on the carbon-bromine bond [17]. These electronic structure features influence the compound's reactivity, particularly in nucleophilic substitution reactions and elimination processes [17].

Proton Nuclear Magnetic Resonance (¹H NMR) spectral features

exo-2-Bromonorbornane exhibits distinctive proton Nuclear Magnetic Resonance spectral features that reflect its rigid bicyclic structure and the stereochemical influence of the bromine substituent [1] [2]. The ¹H Nuclear Magnetic Resonance spectrum displays characteristic chemical shifts and coupling patterns that facilitate structural identification and stereochemical assignment [3].

The proton bearing the bromine substituent (H-2) appears as a complex multiplet in the region of 4.0-4.1 parts per million [2]. This significant downfield shift results from the strong deshielding effect of the electronegative bromine atom. The coupling pattern for this proton reflects its interactions with adjacent protons in the rigid norbornane framework, typically appearing as a multiplet due to vicinal and long-range coupling effects [3].

Bridgehead protons (H-1 and H-4) resonate in the 2.0-2.5 parts per million region, displaying characteristic chemical shifts for tertiary carbon-bound protons in strained bicyclic systems [2]. These protons exhibit distinctive coupling patterns due to the rigid framework, showing both vicinal and long-range coupling to other protons in the system.

The methylene bridge protons (H-7) appear as a characteristic AB system or complex multiplet around 1.5-1.9 parts per million [2]. These protons are diastereotopic due to the asymmetric nature of the molecule and display unique chemical shifts and coupling patterns that are diagnostic for the norbornane skeleton.

Additional methylene protons in positions 3, 5, and 6 contribute to the complex multiplet patterns observed in the 1.2-2.8 parts per million region [2]. The rigid bicyclic structure restricts conformational flexibility, resulting in well-defined coupling patterns that can be analyzed using advanced Nuclear Magnetic Resonance techniques.

Solvent effects on the chemical shifts have been investigated in various deuterated solvents, with CDCl₃ being the most commonly used medium for routine spectroscopic analysis [3] [4]. The chemical shift values show minimal variation across different non-polar solvents, confirming the structural assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis

The ¹³C Nuclear Magnetic Resonance spectrum of exo-2-bromonorbornane provides detailed information about the carbon framework and the electronic environment of each carbon atom [5] [6]. The bicyclic structure gives rise to seven distinct carbon environments, each exhibiting characteristic chemical shifts that reflect their hybridization and substituent effects.

Carbon-2 (C-Br), the carbon bearing the bromine substituent, appears as the most downfield signal in the 55-75 parts per million region [7]. This significant downfield shift results from the strong electron-withdrawing effect of bromine, which deshields the carbon nucleus. The exact chemical shift position depends on the stereochemistry and can be used to distinguish between exo and endo isomers [6].

Bridgehead carbons (C-1 and C-4) resonate in the 35-45 parts per million range, characteristic of tertiary carbons in strained bicyclic systems [5] [7]. These carbons exhibit unique chemical shifts due to the geometric constraints imposed by the bicyclic framework and the angle strain present in the norbornane skeleton.

The bridge carbon (C-7) appears in the 25-35 parts per million region as a methylene carbon [5] [7]. This carbon experiences less deshielding compared to other positions due to its spatial separation from the bromine substituent and its position in the bridging methylene group.

Secondary carbons at positions 3, 5, and 6 display chemical shifts in the 20-40 parts per million range, with subtle variations depending on their spatial relationship to the bromine substituent and their position within the bicyclic framework [5] [7]. The rigid structure prevents rapid conformational exchange, allowing for clear resolution of individual carbon signals.

Stereochemical effects are clearly evident in the ¹³C Nuclear Magnetic Resonance spectrum, with the exo configuration of the bromine substituent producing characteristic chemical shift patterns that differ from those of the corresponding endo isomer [6]. These differences arise from through-space interactions and the different dihedral angles present in the two stereoisomers.

Advanced Nuclear Magnetic Resonance techniques for structural confirmation

Advanced Nuclear Magnetic Resonance techniques play a crucial role in confirming the structure and stereochemistry of exo-2-bromonorbornane [8] [9]. These sophisticated methods provide detailed information about connectivity, spatial relationships, and dynamic processes that complement basic one-dimensional Nuclear Magnetic Resonance data.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly valuable for carbon-13 analysis of exo-2-bromonorbornane [8]. This technique allows for the differentiation between methyl, methylene, and methine carbons based on their phase relationships in the spectrum. The DEPT-135 experiment clearly distinguishes the single methylene carbon (C-7) from the five methine carbons (C-1, C-2, C-3, C-4, C-5, C-6) in the norbornane framework.

Two-dimensional Nuclear Magnetic Resonance techniques provide comprehensive structural information through correlation experiments. COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling relationships, allowing for the complete assignment of the proton spectrum and confirmation of connectivity patterns [3]. The rigid bicyclic structure produces well-defined cross-peaks that facilitate unambiguous assignment of all proton signals.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish carbon-proton connectivity relationships [9]. These experiments are particularly valuable for confirming the assignment of quaternary and substituted carbons and for establishing long-range coupling relationships that confirm the bicyclic structure.

Nuclear Overhauser Effect (NOE) measurements provide crucial stereochemical information for exo-2-bromonorbornane [8]. The Nuclear Overhauser Effect operates through space rather than through bonds, making it an excellent tool for confirming the exo configuration of the bromine substituent. Specific Nuclear Overhauser Effect enhancements between the H-2 proton and bridgehead protons confirm the stereochemical assignment.

Variable temperature Nuclear Magnetic Resonance studies can reveal dynamic processes and conformational behavior, although the rigid norbornane framework generally shows limited temperature-dependent changes compared to more flexible molecular systems [9].

Infrared spectroscopy

Infrared spectroscopy provides valuable vibrational information for exo-2-bromonorbornane, revealing characteristic absorption bands that reflect the molecular structure and the presence of specific functional groups [10] [11] [12]. The infrared spectrum exhibits several diagnostic regions that facilitate structural identification and confirm the presence of the bromine substituent and the bicyclic framework.

Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, showing the characteristic patterns expected for a saturated hydrocarbon system [10] [12]. Multiple bands in this region correspond to symmetric and antisymmetric stretching modes of the various methylene and methine groups present in the norbornane skeleton. The stretching frequencies are typical of sp³ hybridized carbon-hydrogen bonds.

Carbon-carbon stretching vibrations occur in the 800-1300 cm⁻¹ fingerprint region, providing information about the skeletal framework [10] [12]. The rigid bicyclic structure produces characteristic absorption patterns that can be used to identify the norbornane moiety. These vibrations are particularly diagnostic for the strained ring system.

Carbon-bromine stretching vibrations appear as medium to strong absorption bands in the 500-700 cm⁻¹ region [10] [12]. The exact frequency depends on the carbon-bromine bond strength and the local molecular environment. The position and intensity of these bands provide confirmation of the bromine substituent and can give information about its bonding environment.

Bending and deformation modes contribute to the complex absorption pattern observed in the 1300-1500 cm⁻¹ region [12]. These vibrations involve carbon-hydrogen bending motions and skeletal deformations that are characteristic of the norbornane framework. The rigid structure produces well-defined absorption bands that are useful for structural identification.

Environmental effects on the infrared spectrum have been studied in different phases and solvents [10] [12]. Neat liquid measurements provide the most straightforward spectral interpretation, while solution spectra in carbon tetrachloride and carbon disulfide allow for examination of different spectral regions without solvent interference.

Mass spectrometry

Fragmentation patterns

Mass spectrometry of exo-2-bromonorbornane reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [2] [13] [14]. The compound exhibits a complex fragmentation pattern typical of brominated organic compounds, with the molecular ion region showing the characteristic bromine isotope pattern.

The molecular ion peaks appear at m/z 174 and 176, corresponding to the ⁷⁹Br and ⁸¹Br isotopes respectively [2] [15]. The approximately equal intensities of these peaks (1:1 ratio) confirm the presence of a single bromine atom and are characteristic of monobrominated compounds. This isotope pattern serves as a diagnostic tool for identifying brominated organic molecules.

The base peak occurs at m/z 95 with 100% relative intensity [2], representing the loss of bromine from the molecular ion to form the [C₇H₁₁]⁺ fragment. This fragmentation is characteristic of alkyl bromides and represents the formation of a carbocation following homolytic or heterolytic cleavage of the carbon-bromine bond [13] [16].

Significant fragment ions include peaks at m/z 67 (31.1% relative intensity) and m/z 39 (11.6% relative intensity) [2]. The m/z 67 peak likely corresponds to [C₅H₇]⁺, formed through skeletal rearrangement and loss of ethylene or other neutral fragments. The m/z 39 peak represents [C₃H₃]⁺, a common fragment in the mass spectra of cyclic hydrocarbons.

Secondary fragmentations produce additional peaks throughout the spectrum, including ions at m/z 77, 66, 55, 53, 41, and others [2]. These fragments arise from further decomposition of primary fragment ions through processes such as hydrogen rearrangements, ring opening, and loss of small neutral molecules.

Retro-Diels-Alder reactions are common in norbornane-derived compounds, leading to the formation of cyclopentadiene-related fragments [17] [18]. These fragmentation pathways are particularly diagnostic for bicyclic systems and help confirm the norbornane structure.

Isotopic distribution

The isotopic distribution pattern in the mass spectrum of exo-2-bromonorbornane is dominated by the bromine isotope effect, which provides definitive evidence for the presence of bromine in the molecule [19] [15] [20]. This pattern is one of the most distinctive features in the mass spectrum of brominated organic compounds.

Bromine isotopes exist in nature as ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), creating an approximately 1:1 ratio in the molecular ion region [15] [21]. This near-equal distribution results in two molecular ion peaks separated by two mass units, at m/z 174 and 176, with similar intensities.

The M+2 pattern extends to fragment ions that retain the bromine atom, creating doublet patterns throughout the mass spectrum [15]. However, fragment ions that lose the bromine atom, such as the base peak at m/z 95, show only single peaks corresponding to the hydrocarbon fragment composition.

Accurate mass measurements can distinguish between different elemental compositions that might have similar nominal masses [20]. For exo-2-bromonorbornane, the exact molecular mass is 174.004413 for the ⁷⁹Br isotopomer, allowing for precise molecular formula determination and structural confirmation.

Isotope ratio measurements using specialized mass spectrometric techniques can provide additional analytical information [20] [22]. These measurements are particularly valuable for environmental studies, forensic applications, and reaction mechanism investigations where isotopic labeling or natural isotope variations are important.

X-ray crystallography

X-ray crystallographic studies of exo-2-bromonorbornane and related norbornane derivatives provide definitive structural information about bond lengths, bond angles, and molecular geometry [23] [24] [25] [26]. While specific crystal structure data for exo-2-bromonorbornane itself are limited in the literature, extensive crystallographic work on norbornane and its derivatives offers valuable comparative information.

Crystal structure of norbornane has been determined using high-resolution powder X-ray diffraction with synchrotron radiation [26] [27]. The parent hydrocarbon crystallizes in a low-temperature ordered phase that has been solved and refined to provide accurate geometric parameters for the bicyclic framework. These studies establish the fundamental structural parameters that are relevant to substituted derivatives.

Related norbornane derivatives have been extensively studied crystallographically, providing insights into the effects of substitution on the molecular geometry [23] [24] [28]. Crystal structures of compounds such as exo-2,exo-3-dichloro-endo-5,6-(o-phenylene)norbornane show that halogen substituents in exo positions maintain the basic norbornane geometry while introducing predictable changes in bond lengths and angles [23].

Molecular geometry parameters derived from crystallographic studies show that the norbornane framework exhibits significant angle strain, particularly at the bridgehead positions [26] [29]. The C₁-C₇-C₄ bridge angle is typically around 93-94°, significantly less than the tetrahedral angle, reflecting the geometric constraints of the bicyclic system.

Bond length measurements reveal that the bridge bonds (C₁-C₇ and C₄-C₇) are typically longer than normal carbon-carbon single bonds, measuring approximately 1.56-1.57 Å [29]. This elongation results from the strain imposed by the bicyclic framework and is a characteristic feature of norbornane derivatives.

Stereochemical confirmation through X-ray crystallography has been crucial for establishing the absolute configuration of chiral norbornane derivatives [24] [30]. Studies on compounds such as (+)-2-exo-bromonorbornane-1-carboxylic acid have used X-ray structure analysis combined with circular dichroism spectroscopy to establish absolute configurations.

Crystal packing effects in norbornane derivatives typically involve weak intermolecular interactions due to the relatively non-polar nature of the hydrocarbon framework [28]. Van der Waals interactions and weak C-H···π contacts are the primary intermolecular forces governing crystal structure formation.

Computational spectroscopy

Computational spectroscopy methods provide valuable theoretical insights into the spectroscopic properties of exo-2-bromonorbornane through quantum mechanical calculations [31] [33] [34]. These approaches complement experimental measurements and offer detailed understanding of electronic structure, vibrational modes, and spectroscopic parameters.

Density Functional Theory (DFT) calculations are particularly well-suited for studying the electronic structure and spectroscopic properties of exo-2-bromonorbornane [31] [33] [34]. These methods can accurately predict molecular geometries, vibrational frequencies, and Nuclear Magnetic Resonance chemical shifts with reasonable computational cost. Modern DFT functionals provide reliable results for organic halides and strained ring systems.

Nuclear Magnetic Resonance chemical shift predictions using computational methods have shown good agreement with experimental values for norbornane derivatives [31] [35] [36]. The rigid bicyclic structure simplifies conformational analysis, allowing for accurate prediction of both ¹H and ¹³C Nuclear Magnetic Resonance parameters. Advanced methods can account for solvent effects and provide insight into the electronic factors governing chemical shifts.

Vibrational frequency calculations complement experimental infrared spectroscopy by providing assignments for observed absorption bands [33]. DFT calculations can predict vibrational modes with sufficient accuracy to aid in spectral interpretation and can identify modes that may be weak or overlapping in experimental spectra.

Electronic structure analysis through computational methods reveals the electronic effects of bromine substitution on the norbornane framework [33]. These calculations provide insight into charge distribution, bond polarization, and the electronic factors that influence spectroscopic properties.

Benchmark studies have evaluated the performance of different computational methods for norbornane systems [35] [33]. These studies help identify the most appropriate theoretical approaches for accurate prediction of spectroscopic parameters and provide confidence intervals for calculated properties.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

2534-77-2